molecular formula C24H24N6S B2607549 3,5-dimethyl-1-[2-(5-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-1H-pyrazole CAS No. 896698-46-7

3,5-dimethyl-1-[2-(5-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-1H-pyrazole

Cat. No.: B2607549
CAS No.: 896698-46-7
M. Wt: 428.56
InChI Key: JKKIZPXLDJCMDM-UHFFFAOYSA-N
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Description

3,5-dimethyl-1-[2-(5-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-1H-pyrazole is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1-[2-(5-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-1H-pyrazole involves multiple steps, starting with the preparation of the pyrazole ring and the triazoloquinazoline moiety separately. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Synthesis of the Triazoloquinazoline Moiety: This involves the cyclization of appropriate precursors such as 2-aminobenzonitrile and hydrazine derivatives.

    Coupling Reaction: The final step involves coupling the pyrazole ring with the triazoloquinazoline moiety using a suitable linker, such as an alkyl chain, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-1-[2-(5-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or hydrogenation.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, hydrogen gas with a palladium catalyst.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) with a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

3,5-dimethyl-1-[2-(5-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure, which may interact with various biological targets.

    Biological Studies: The compound can be used in studies to understand its effects on cellular pathways and its potential as an antimicrobial or anticancer agent.

    Materials Science: Its unique structure can be utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-[2-(5-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The triazoloquinazoline moiety can bind to specific sites on proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: These compounds share the triazole ring and have similar biological activities.

    Quinazoline Derivatives: These compounds share the quinazoline moiety and are known for their anticancer properties.

    Pyrazole Derivatives: These compounds share the pyrazole ring and are used in various medicinal applications.

Properties

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-5-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6S/c1-16-8-10-19(11-9-16)15-31-24-25-21-7-5-4-6-20(21)23-26-22(28-30(23)24)12-13-29-18(3)14-17(2)27-29/h4-11,14H,12-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKIZPXLDJCMDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C4=NC(=NN42)CCN5C(=CC(=N5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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